

# A Comparative Guide to AZD7009 and Lidocaine for Late Sodium Current Inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **AZD7009**

Cat. No.: **B1666231**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **AZD7009** and lidocaine, focusing on their efficacy and mechanisms in inhibiting the late sodium current (late INa). The following sections detail their comparative potency, selectivity, and effects on cardiac action potential, supported by experimental data and methodologies.

## Mechanism of Action: Targeting the Late Sodium Current

The late sodium current is a sustained component of the fast sodium current that can be pathologically enhanced in conditions such as ischemia and heart failure. This persistent inward current contributes to prolonged action potential duration (APD), early afterdepolarizations (EADs), and increased intracellular sodium, which can lead to calcium overload and cardiac arrhythmias. Both **AZD7009** and lidocaine target this late INa to exert their antiarrhythmic effects, albeit with different pharmacological profiles. Inhibition of the late INa helps to shorten the APD and suppress EADs, thereby reducing the risk of arrhythmias.



[Click to download full resolution via product page](#)

#### Mechanism of Late INa Inhibition

## Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **AZD7009** and lidocaine for the late sodium current, providing a direct comparison of their potency.

| Compound             | Target                    | IC50 (µM)                              | Experimental Model                      | Reference                               |
|----------------------|---------------------------|----------------------------------------|-----------------------------------------|-----------------------------------------|
| AZD7009              | Late INa<br>(hNav1.5)     | 11 ± 2                                 | CHO K1 cells expressing hNav1.5         | Persson et al., 2007[1]                 |
| Late INa             | ~10 (for ~50% inhibition) | Rabbit atrial and ventricular myocytes | Persson et al., 2007[1]; GUPEA, 2007[2] |                                         |
| Peak INa<br>(Nav1.5) | 8                         | Mammalian cells expressing hNav1.5     | GUPEA, 2007[2]                          |                                         |
| Lidocaine            | Late INa                  | ~25                                    | Not specified in review                 | Antzelevitch et al., 2014 (cited in[3]) |
| Peak INa             | ~300                      | Not specified in review                | Antzelevitch et al., 2014 (cited in[3]) |                                         |

## Comparative Efficacy and Selectivity

**AZD7009** demonstrates a higher potency for inhibiting the late sodium current with an IC50 of 11 µM in a recombinant cell line, and approximately 50% inhibition at 10 µM in native cardiac myocytes.[1][2] In contrast, lidocaine's IC50 for the late INa is reported to be around 25 µM.[3]

In terms of selectivity for the late versus the peak sodium current, lidocaine shows a clear preference for the late component, with an IC50 for the peak current that is more than 10-fold higher than for the late current (~300 µM vs. ~25 µM).[3] **AZD7009** also inhibits the peak sodium current with an IC50 of 8 µM, suggesting less selectivity between the late and peak currents compared to lidocaine.[2]

A key functional difference lies in their broader ion channel activity. **AZD7009** is a mixed ion channel blocker, also inhibiting other repolarizing potassium currents such as IKr, Ito, and IKur.

[2] This multi-channel effect contributes to its antiarrhythmic profile but also differentiates it from the more selective sodium channel blockade of lidocaine.

In functional assays, both **AZD7009** and lidocaine have been shown to effectively suppress EADs induced by the IKr blocker E-4031 in rabbit Purkinje fibers, a key indicator of their ability to counteract proarrhythmic triggers by inhibiting the late INa.[1]

## Experimental Protocols

### Measurement of Late INa in Recombinant Cells (General Protocol)

A common method for measuring the late sodium current involves the use of whole-cell patch-clamp techniques on cell lines stably expressing the human Nav1.5 channel, such as HEK293 or CHO cells.[4]

- **Voltage-Clamp Protocol:** To measure the late INa, a depolarizing pulse is applied from a holding potential that ensures the channels are in a resting state (e.g., -100 mV). The pulse, for instance, to -10 mV for a duration of 300 ms, elicits both a peak and a late sodium current. The late component is typically measured as the average current during the final 100 ms of this depolarizing pulse.[4]
- **Solutions:** The external solution is designed to isolate the sodium current and typically contains (in mM): 130 NaCl, 5 CsCl, 2 CaCl<sub>2</sub>, 1.2 MgCl<sub>2</sub>, 10 HEPES, and 5 D-glucose, with the pH adjusted to 7.4. The internal (pipette) solution contains components to maintain the intracellular environment and may include (in mM): 120 Cs-Aspartate, 10 CsCl, 10 HEPES, 10 EGTA, and 5 MgATP, with the pH adjusted to 7.2.[5]
- **Data Analysis:** The effect of the compound is determined by applying various concentrations and measuring the reduction in the late INa amplitude. The IC<sub>50</sub> value is then calculated from the concentration-response curve. To isolate the Nav1.5-mediated current, the remaining current after the application of a high concentration of a specific blocker like tetrodotoxin (TTX) can be subtracted.[4]

### Action Potential Recordings in Myocardial Tissue (Persson et al., 2007)

- **Tissue Preparation:** Experiments were conducted on isolated atrial and ventricular tissue and Purkinje fibers from rabbits.[1]

- Recording: Transmembrane action potentials were recorded using microelectrodes. To induce EADs and prolong the action potential, the selective IKr inhibitor E-4031 (5  $\mu$ M) was used.[1]
- Drug Application: Following stabilization with E-4031, either **AZD7009** or lidocaine was added to the superfusion solution to assess their effects on the prolonged action potential and EADs.[1]



[Click to download full resolution via product page](#)

Generalized Experimental Workflow

## Conclusion

Both **AZD7009** and lidocaine are effective inhibitors of the late sodium current, a key target in the management of cardiac arrhythmias. **AZD7009** exhibits higher potency for the late INa, but also has a multi-channel blocking profile. Lidocaine, a classic antiarrhythmic, demonstrates significant selectivity for the late over the peak sodium current. The choice between these agents in a research or drug development context would depend on the desired selectivity profile and the specific pathological condition being investigated. The experimental protocols described provide a framework for the continued investigation and comparison of novel late sodium current inhibitors.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Functional effects of the late sodium current inhibition by AZD7009 and lidocaine in rabbit isolated atrial and ventricular tissue and Purkinje fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 4. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- To cite this document: BenchChem. [A Comparative Guide to AZD7009 and Lidocaine for Late Sodium Current Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666231#azd7009-vs-lidocaine-for-late-sodium-current-inhibition>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)